Emtricitabine

Description

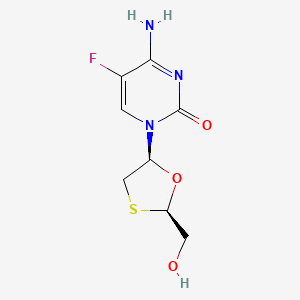

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040129 | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder, White solid from ether and methanol | |

CAS No. |

143491-57-0, 143491-54-7 | |

| Record name | Emtricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 136-140 °C, 136 - 140 °C | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Emtricitabine: A Technical Guide to its Mechanism as a Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that serves as a cornerstone of combination antiretroviral therapy for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a synthetic fluorinated analogue of deoxycytidine, its clinical efficacy is rooted in a precise molecular mechanism. This guide provides an in-depth examination of the biochemical and cellular processes that define this compound's mechanism of action, including its intracellular activation, competitive inhibition of HIV-1 reverse transcriptase, and the molecular basis of viral resistance. Detailed experimental protocols for key assays and a summary of critical quantitative data are presented to support further research and development in this field.

Core Mechanism of Action

The antiviral activity of this compound is not direct but requires intracellular metabolic activation to its pharmacologically active form, this compound 5'-triphosphate (FTC-TP). This process involves a sequential three-step phosphorylation cascade mediated by host cellular kinases.

Intracellular Activation Pathway

Once transported into the host cell, this compound undergoes the following enzymatic modifications:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (FTC-MP). This initial, rate-limiting step is catalyzed by the cellular enzyme deoxycytidine kinase (DCK).

-

Diphosphorylation: FTC-MP is subsequently converted to this compound diphosphate (FTC-DP). Studies involving siRNA knockdown suggest that thymidine kinase 1 (TK1) contributes to this conversion.

-

Triphosphorylation: The final phosphorylation step yields the active moiety, FTC-TP. This conversion is catalyzed by cytidine monophosphate kinase 1 (CMPK1) and/or phosphoglycerate kinase 1 (PGK1).

The resulting FTC-TP is the molecule that directly interferes with HIV-1 replication.

Caption: Intracellular phosphorylation cascade of this compound.

Inhibition of HIV-1 Reverse Transcriptase

The core of this compound's antiviral effect lies in its ability to disrupt the reverse transcription process, whereby the viral RNA genome is converted into DNA.

-

Competitive Inhibition: FTC-TP is a structural analogue of the natural substrate deoxycytidine 5'-triphosphate (dCTP). It competes with dCTP for binding to the active site of the HIV-1 reverse transcriptase (RT) enzyme. The affinity of FTC-TP for HIV-1 RT is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity and favorable safety profile.

-

DNA Chain Termination: Once the HIV-1 RT mistakenly incorporates FTC-TP into the nascent proviral DNA strand, it halts further elongation. This is because this compound lacks the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming deoxynucleotide triphosphate. This premature termination of DNA synthesis results in an incomplete viral DNA, which cannot be integrated into the host genome, thereby aborting the replication cycle.

Caption: Competitive inhibition and chain termination by FTC-TP.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The clinical utility of this compound is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Key quantitative parameters are summarized below.

| Parameter | Value | Matrix / Cell Line | Reference(s) |

| Anti-HIV Activity | |||

| EC₅₀ (vs. HIV-1 wild-type) | 0.8 µM (starting concentration) | HIV-1 LAI in MT-2 cells | |

| EC₅₀ (vs. HIV-1 wild-type) | 0.01861 µg/mL | TZM-bl cells | |

| EC₅₀ (vs. HBV) | 0.01–0.04 µM | In vitro | |

| Pharmacokinetics (200 mg dose) | |||

| Plasma Elimination Half-Life (t½) | ~10 hours | Plasma | |

| Intracellular FTC-TP Half-Life (t½) | ~39 hours | PBMCs | |

| Peak Plasma Concentration (Cmax) | 2868 µg/L (median) | Plasma | |

| Time to Cmax (Tmax) | 2 hours (median, range 1-4) | Plasma | |

| Intracellular Concentrations | |||

| FTC-TP Concentration (2h post-dose) | 2800 fmol/10⁶ cells (median) | PBMCs | |

| FTC-TP Concentration (24h post-dose) | 2000 fmol/10⁶ cells (median) | PBMCs | |

| FTC-TP:dCTP Ratio (steady state) | 8.73:1 (median) | PBMCs |

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves specific mutations in the polymerase domain of the HIV-1 reverse transcriptase gene.

-

M184V/I Mutation: The most common and significant resistance mutation is the substitution of methionine at codon 184 with either valine (M184V) or isoleucine (M184I). This single mutation confers high-level resistance to this compound (>100-fold increase in EC₅₀). The M184V mutation works through a mechanism of steric hindrance, which reduces the binding affinity and incorporation efficiency of FTC-TP by the RT enzyme, while preserving the ability to incorporate the natural dCTP substrate.

-

Other Mutations: The K65R mutation, selected by tenofovir, can also confer a low-level reduction in susceptibility to this compound. However, the M184V mutation can paradoxically increase susceptibility to other NRTIs like zidovudine and tenofovir, a phenomenon known as drug hypersensitization.

Emtricitabine's Antiviral Activity Spectrum Against HIV-1, HIV-2, and HBV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with potent antiviral activity against human immunodeficiency virus type 1 (HIV-1), human immunodeficiency virus type 2 (HIV-2), and hepatitis B virus (HBV).[1] As a cornerstone of combination antiretroviral therapy (cART), a thorough understanding of its antiviral spectrum, mechanism of action, and resistance profile is critical for its effective clinical use and for the development of new therapeutic strategies. This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of this compound, detailed experimental methodologies, and the molecular basis of its action against these three clinically significant viruses.

Mechanism of Action

This compound is a synthetic fluoro derivative of thiacytidine and a cytidine analogue.[2][3] It is a prodrug that requires intracellular phosphorylation to its active form, this compound 5'-triphosphate (FTC-TP).[2][4] This process is catalyzed by host cellular enzymes.

The mechanism of action of FTC-TP is twofold:

-

Competitive Inhibition of Reverse Transcriptase/DNA Polymerase: FTC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV-1 and HIV-2) or DNA polymerase (for HBV).[2]

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the FTC moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation.[2] This abrupt halt in viral DNA synthesis effectively inhibits viral replication.

Cellular Phosphorylation of this compound

Antiviral Activity Spectrum: Quantitative Data

The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| HIV-1 Subtype/Strain | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Subtype B (LAI) | MT-4 | p24 Antigen | 0.007 | >100 | >14,285 | --INVALID-LINK-- |

| Subtype B (NL4-3) | MT-2 | p24 Antigen | 0.012 | >100 | >8,333 | --INVALID-LINK-- |

| Subtype C (ETH2220) | PBMCs | RT Activity | 0.0035 | >100 | >28,571 | --INVALID-LINK-- |

| CRF01_AE | PBMCs | RT Activity | 0.004 | >100 | >25,000 | --INVALID-LINK-- |

| Various Clinical Isolates | PBMCs | RT Activity | 0.002 - 1.5 | Not Reported | Not Reported | --INVALID-LINK-- |

Table 2: In Vitro Anti-HIV-2 Activity of this compound

| HIV-2 Isolate/Group | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| ROD (Group A) | CEMx174 | p27 Antigen | 0.009 | >100 | >11,111 | --INVALID-LINK-- |

| EHO (Group A) | MT-2 | Syncytia Formation | 0.015 | >100 | >6,667 | --INVALID-LINK-- |

| Clinical Isolates (Group A) | PBMCs | RT Activity | 0.008 - 0.032 | Not Reported | Not Reported | --INVALID-LINK-- |

Table 3: In Vitro Anti-HBV Activity of this compound

| HBV Genotype | Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Genotype D (adw2) | HepG2 2.2.15 | Southern Blot (DNA) | 0.01 - 0.04 | >50 | >1250 - 5000 | --INVALID-LINK-- |

| Genotype A | HepG2-NTCP | qPCR (DNA) | 0.025 | >100 | >4000 | --INVALID-LINK-- |

| Genotype B | Huh7 | qPCR (DNA) | 0.031 | >100 | >3225 | --INVALID-LINK-- |

| Genotype C | HepG2.2.15 | qPCR (DNA) | 0.028 | >100 | >3571 | --INVALID-LINK-- |

Experimental Protocols

Determination of Anti-HIV Activity (p24 Antigen Assay)

This protocol describes a common method for assessing the in vitro efficacy of this compound against HIV-1.

Materials:

-

Cell Line: MT-4 cells (human T-cell leukemia line) or Peripheral Blood Mononuclear Cells (PBMCs).

-

Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates.

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Reagents: this compound, HIV-1 p24 antigen capture ELISA kit.

Procedure:

-

Cell Preparation: Plate MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate. For PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to infection.

-

Drug Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Infect cells with a predetermined multiplicity of infection (MOI) of HIV-1 in the presence of the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay: In a parallel experiment, treat uninfected cells with the same serial dilutions of this compound. After 7 days, assess cell viability using an MTT or similar assay to determine the CC50.

Determination of Anti-HBV Activity (qPCR Assay)

This protocol outlines a standard method for evaluating the in vitro efficacy of this compound against HBV.

Materials:

-

Cell Line: HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV).

-

Media: DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.

-

Reagents: this compound, DNA extraction kit, qPCR primers and probe specific for the HBV genome, qPCR master mix.

Procedure:

-

Cell Seeding: Plate HepG2.2.15 cells in a 24-well plate and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.

-

Incubation: Incubate the cells for 6-9 days, replacing the drug-containing medium every 3 days.

-

DNA Extraction: After incubation, lyse the cells and extract total DNA from the cell culture supernatant (for extracellular viral DNA) or from the cells (for intracellular viral DNA) using a commercial DNA extraction kit.

-

qPCR: Perform quantitative real-time PCR using primers and a probe targeting a conserved region of the HBV genome. Use a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each drug concentration compared to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In a parallel experiment, treat parental HepG2 cells (which do not produce HBV) with the same serial dilutions of this compound. After the incubation period, assess cell viability to determine the CC50.

Experimental Workflow Visualization

Resistance Profile

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For this compound, specific mutations in the viral reverse transcriptase (HIV) or DNA polymerase (HBV) can confer resistance.

HIV-1 Resistance

The most common resistance mutation associated with this compound in HIV-1 is the M184V/I substitution in the reverse transcriptase enzyme.[5][6]

-

M184V: This mutation confers high-level resistance to both this compound and lamivudine (3TC).[5][6] However, it also has some notable effects:

-

It reduces the replicative capacity or "fitness" of the virus.

-

It can increase the susceptibility of the virus to other NRTIs like tenofovir and zidovudine.[3]

-

It can delay the emergence of thymidine analogue mutations (TAMs).

-

-

M184I: This mutation also confers high-level resistance but is generally less fit than the M184V mutant and is often an intermediate step before the emergence of M184V.[3]

HIV-2 Resistance

HIV-2 is intrinsically resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] While generally susceptible to NRTIs, resistance can emerge.

-

M184V/I: Similar to HIV-1, the M184V/I mutations are the primary mutations associated with resistance to this compound and lamivudine in HIV-2, leading to high-level resistance.[4][8]

-

K65R: This mutation can be selected by tenofovir and confers resistance to tenofovir and abacavir, and reduced susceptibility to this compound.[4]

-

Q151M: This mutation is associated with broad resistance to multiple NRTIs.[8]

HBV Resistance

Resistance to this compound in HBV is primarily associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral DNA polymerase.

-

rtM204V/I: These mutations are analogous to the M184V/I mutations in HIV and are the hallmark of resistance to both this compound and lamivudine.[9][10]

-

rtL180M: This mutation often accompanies the rtM204V mutation and can further increase the level of resistance.[11]

Cross-resistance between lamivudine and this compound is a significant clinical consideration in the management of chronic HBV infection.[9][10]

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against HIV-1, HIV-2, and HBV. Its mechanism of action as a nucleoside analogue chain terminator is well-characterized. While the emergence of resistance, particularly the M184V/I mutation in HIV and the rtM204V/I mutations in HBV, can limit its efficacy, this compound remains a critical component of combination antiretroviral therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and combat these viral infections. Further research into novel combinations and strategies to overcome resistance will continue to be essential.

References

- 1. 2.4. HIV-1 p24 antigen assay and cell viability test [bio-protocol.org]

- 2. hiv.uw.edu [hiv.uw.edu]

- 3. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emergence of Multiclass Drug–Resistance in HIV-2 in Antiretroviral-Treated Individuals in Senegal: Implications for HIV-2 Treatment in Resouce-Limited West Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Immunodeficiency Virus-1 Viral Load Is Elevated in Individuals With Reverse-Transcriptase Mutation M184V/I During Virological Failure of First-Line Antiretroviral Therapy and Is Associated With Compensatory Mutation L74I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. HIV and Drug-Resistant Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Dose of Lamivudine and Resistance in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Frontiers | High frequency of Lamivudine and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia [frontiersin.org]

An In-depth Technical Guide to the Intracellular Phosphorylation of Emtricitabine to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular activation to exert its therapeutic effect against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the critical process of this compound's intracellular phosphorylation, its conversion from a prodrug to the pharmacologically active this compound 5'-triphosphate (FTC-TP). A detailed understanding of this metabolic pathway, the enzymes involved, their kinetics, and the methodologies to quantify the resulting metabolites is paramount for the development of novel antiretroviral agents and the optimization of existing therapeutic strategies. This document outlines the enzymatic cascade, presents available quantitative data, details experimental protocols for the measurement of intracellular metabolites, and provides visual representations of the key pathways and workflows.

The this compound Phosphorylation Pathway

This compound, a synthetic fluoro-substituted thioanalog of cytidine, readily enters target cells, primarily CD4+ T lymphocytes and macrophages.[1][2] Once inside the cell, it undergoes a three-step sequential phosphorylation process catalyzed by host cellular kinases to yield its active triphosphate form.[2][3] This active metabolite, FTC-TP, acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[4]

The three key phosphorylation steps are:

-

This compound to this compound Monophosphate (FTC-MP): This initial and rate-limiting step is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) .[2][3]

-

This compound Monophosphate to this compound Diphosphate (FTC-DP): The second phosphorylation is carried out by thymidine kinase 1 (TK1) .[2]

-

This compound Diphosphate to this compound Triphosphate (FTC-TP): The final and crucial step to the active form is catalyzed by cytidine monophosphate kinase 1 (CMPK1) and phosphoglycerate kinase 1 (PGK1) .[2][3]

The efficiency of this enzymatic cascade directly influences the intracellular concentration of the active FTC-TP and, consequently, the drug's antiviral efficacy.

Signaling Pathway Diagram

Caption: Intracellular phosphorylation cascade of this compound.

Quantitative Data on this compound Phosphorylation

The efficiency of each phosphorylation step is a critical determinant of the intracellular concentration of active FTC-TP. This efficiency is characterized by the kinetic parameters of the involved enzymes, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While the enzymes have been identified, comprehensive kinetic data for the phosphorylation of this compound and its metabolites are not extensively available in the public domain.

| Substrate | Enzyme | Km (µM) | Vmax | Reference |

| This compound | Deoxycytidine Kinase (dCK) | 4.6 | Data not available | [2] |

| This compound Monophosphate (FTC-MP) | Thymidine Kinase 1 (TK1) | Data not available | Data not available | |

| This compound Diphosphate (FTC-DP) | Cytidine Monophosphate Kinase 1 (CMPK1) | Data not available | Data not available | |

| This compound Diphosphate (FTC-DP) | Phosphoglycerate Kinase 1 (PGK1) | Data not available | Data not available |

Note: The lack of specific Km and Vmax values for the phosphorylation of FTC-MP and FTC-DP represents a significant knowledge gap in the complete quantitative understanding of this compound's intracellular activation.

Intracellular Concentrations of this compound Triphosphate (FTC-TP)

Several studies have quantified the intracellular concentrations of FTC-TP in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients, providing valuable insights into the in vivo pharmacokinetics of the active drug.

| Dosing Regimen | FTC-TP Concentration in PBMCs (pmol/10⁶ cells) | Reference |

| 200 mg once daily | 2.02 - 2.26 (at 6-9 hours post-dose) | [1] |

| Various oral doses | 1.48 - 2.26 (at 3-9 hours post-dose) | [1] |

| Not specified | 1.0 - 4.0 | [5] |

These values can vary depending on the dosing regimen, time of sampling, and individual patient factors.

Experimental Protocols for Quantification of Intracellular this compound Triphosphate

Accurate quantification of intracellular FTC-TP is essential for pharmacokinetic studies, drug monitoring, and research into drug resistance and efficacy. The two most common analytical techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The general workflow for quantifying intracellular FTC-TP involves several key steps:

Caption: General workflow for intracellular FTC-TP quantification.

Detailed Methodology: HPLC-UV

This method offers a robust and widely accessible approach for FTC-TP quantification.

1. PBMC Isolation and Cell Lysis:

-

Collect whole blood in CPT tubes containing sodium citrate or EDTA.

-

Isolate PBMCs by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

-

Count the cells to normalize the final metabolite concentration.

-

Lyse the cell pellet with a 60-70% ice-cold methanol solution to precipitate proteins and extract intracellular metabolites.[1]

2. Solid-Phase Extraction (SPE) for Metabolite Separation:

-

Use a strong anion exchange (SAX) SPE cartridge to separate the mono-, di-, and triphosphate forms of this compound.

-

Apply the cell lysate to the conditioned and equilibrated SPE cartridge.

-

Wash the cartridge to remove unbound cellular components.

-

Elute FTC-MP, FTC-DP, and FTC-TP sequentially using a stepwise gradient of increasing salt concentration (e.g., potassium chloride).[1]

3. Enzymatic Digestion of FTC-TP to this compound:

-

The fraction containing FTC-TP is collected and subjected to enzymatic digestion to convert FTC-TP back to the parent nucleoside, this compound. This step is necessary as the triphosphate form is often difficult to analyze directly by HPLC-UV with good sensitivity and chromatographic performance.

-

A common enzyme used for this purpose is alkaline phosphatase.

4. HPLC-UV Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[6][7]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of approximately 280 nm.[6]

-

Quantification: A standard curve is generated using known concentrations of this compound. The concentration of FTC-TP in the original sample is then calculated based on the amount of this compound detected after enzymatic digestion, normalized to the cell count.

Detailed Methodology: LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the direct quantification of FTC-TP without the need for enzymatic digestion.

1. PBMC Isolation and Cell Lysis:

-

Follow the same procedure as described for the HPLC-UV method.

2. Sample Preparation:

-

To the cell lysate, add an internal standard (e.g., a stable isotope-labeled FTC-TP) to correct for variations in sample processing and instrument response.

-

Protein precipitation is typically performed by adding a solvent like acetonitrile or methanol.

-

The supernatant containing the metabolites is then collected after centrifugation.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: Anion exchange or porous graphitic carbon (Hypercarb) columns are often used for the separation of highly polar analytes like nucleoside triphosphates.[5]

-

Mobile Phase: A gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium acetate) and an organic solvent is used.[5]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both FTC-TP and the internal standard. For FTC-TP, a common transition is m/z 488 -> 159.[3][8]

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of FTC-TP in the samples is then determined from this curve and normalized to the cell count.

Conclusion

The intracellular phosphorylation of this compound is a fundamental process that underpins its potent anti-HIV activity. This guide has provided a detailed overview of the enzymatic pathway, presented the available quantitative data, and outlined the experimental protocols for the accurate measurement of the active triphosphate metabolite. While the key enzymes have been identified, a notable gap exists in the comprehensive kinetic characterization of each phosphorylation step. Further research to determine the Km and Vmax values for the involved kinases with their respective this compound-derived substrates would provide a more complete understanding of the efficiency of this critical activation pathway. The detailed experimental workflows and methodologies presented herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of nucleoside reverse transcriptase inhibitors in the fight against HIV.

References

- 1. Quantitation of Intracellular Triphosphate of this compound in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Variation of the Kinases That Phosphorylate Tenofovir and this compound in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS Assay to Simultaneously Monitor the Intracellular Active Metabolites of Tenofovir, this compound, and Lamivudine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Determination of intracellular fludarabine triphosphate in human peripheral blood mononuclear cells by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Tenofovir Diphosphate and this compound Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Evaluation of Emtricitabine Prodrugs for Long-Acting Antiretroviral Formulations: A Technical Guide

Introduction

Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment and prevention of HIV-1 infection.[1][2][3] Its high efficacy, favorable safety profile, and inclusion in first-line combination therapies underscore its importance in the global fight against HIV/AIDS.[1][2] However, the requirement for daily oral administration presents challenges related to patient adherence, which can lead to suboptimal therapeutic outcomes and the emergence of drug resistance. To address these limitations, significant research efforts have been directed towards the development of long-acting injectable (LAI) formulations of this compound.[4][5]

A key strategy in developing LAI formulations for hydrophilic drugs like this compound is the use of prodrugs.[4] This approach involves chemically modifying the parent drug to alter its physicochemical properties, primarily by increasing its lipophilicity. This enhanced hydrophobicity facilitates the formation of stable drug depots at the injection site, from which the prodrug is slowly released and subsequently metabolized to the active parent drug. This guide provides a detailed overview of the synthesis, characterization, and evaluation of various this compound prodrugs designed for long-acting applications.

Prodrug Design Strategies

Several prodrug strategies have been explored to increase the lipophilicity of this compound, primarily by modifying its 5'-hydroxyl group. The most common approaches include:

-

Fatty Acid Esters: Conjugating long-chain fatty acids, such as palmitic acid, to this compound via an ester linkage dramatically increases hydrophobicity.[1][2][6] This modification significantly reduces aqueous solubility, making the resulting prodrug suitable for formulation as a nanosuspension.[1][2]

-

Carbamates: Carbamate-based prodrugs, often with additional modifications at the 5'-position, offer another avenue to tune the drug's properties.[4][7] These prodrugs can be designed to have varying rates of hydrolysis, allowing for controlled release of the active drug.[7]

-

Phosphoramidates (ProTides): The ProTide approach involves masking the 5'-hydroxyl group with a phosphoramidate moiety. This strategy not only increases lipophilicity but also aims to bypass the initial, often rate-limiting, phosphorylation step in the intracellular activation of this compound.[3]

Synthesis and Experimental Protocols

Synthesis of Palmitoylated this compound (MFTC)

This protocol describes the esterification of this compound with palmitoyl chloride to form a hydrophobic ester prodrug.[1][2][6]

Experimental Protocol:

-

Preparation: this compound is dried from anhydrous pyridine and then resuspended in anhydrous tetrahydrofuran (THF). The mixture is cooled to -78°C under an argon atmosphere.

-

Anion Formation: A Grignard reagent, such as butylmagnesium chloride (BuMgCl), is added to the cooled suspension and stirred.

-

Coupling: A solution of palmitoyl chloride in THF is added dropwise to the reaction mixture at -78°C.

-

Reaction: The reaction mixture is gradually warmed to room temperature and stirred for 24 hours, followed by heating at 45°C for another 24 hours.

-

Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The crude product is purified using column chromatography to yield the final modified FTC (MFTC) prodrug. The final yield for this synthesis has been reported to be as high as 90%.[1][6]

-

Characterization: The structure of the synthesized MFTC is confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR).[1][2][6]

Synthesis of Phosphoramidate this compound Prodrug (M2FTC)

This protocol outlines the synthesis of a lipophilic phosphoramidate prodrug of this compound.[3]

Experimental Protocol:

-

Preparation: this compound (1.0 equivalent) is dried from anhydrous pyridine, resuspended in anhydrous THF (30 mL), and cooled to -78°C under an argon atmosphere.[3]

-

Anion Formation: BuMgCl (2.0 equivalents) is added, and the mixture is stirred for 15 minutes.[3]

-

Coupling: A solution of a pre-synthesized phenylalanine docosyl phosphochloridate (1.0 equivalent) in THF (20 mL) is added dropwise to the anion at -78°C.[3]

-

Reaction: The reaction mixture is allowed to warm to room temperature over one day and then heated at 45°C for 24 hours.[3]

-

Purification: The final product (M2FTC) is purified from the reaction mixture, likely using chromatographic techniques.

-

Characterization: The structure and purity of the M2FTC are confirmed through analytical techniques such as NMR and mass spectrometry.

Data on Physicochemical and Biological Properties

The conversion of hydrophilic this compound into lipophilic prodrugs results in significant changes in their properties, which are crucial for developing long-acting formulations.

Table 1: Physicochemical Properties of this compound and its Prodrugs

| Compound | Prodrug Type | Aqueous Solubility (mg/mL) | Calculated logP | Reference |

| This compound (FTC) | - | 134 | - | [1][2] |

| MFTC | Palmitoyl Ester | 0.12 | - | [1][2] |

| Octyl Carbamate/Carbonate FTC Prodrugs | Carbamate | - | Correlated with nanoparticle formation | [4] |

Table 2: In Vitro Antiviral Activity

| Compound | Cell Type | EC₅₀ (µM) | Reference |

| This compound (FTC) | MDMs | 0.079 | [6] |

| MFTC | MDMs | 0.033 | [6] |

| Myristoylated FTC | - | 0.07 - 3.7 | [8][9] |

Table 3: In Vitro Plasma Stability of this compound Prodrugs

| Prodrug | Species | Stability/Half-life | Reference |

| MFTC | Human, Dog, Monkey | Slower hydrolysis | [1] |

| MFTC | Mouse, Rat, Rabbit | Faster hydrolysis | [1] |

| M2FTC | Human | >90% stable over 24h | [3] |

| M2FTC | Mouse, Rat | ~40% hydrolysis over 24h | [3] |

| 5'-Carbonate Carbamates (4-11) | Human | t₁/₂ = 5 to 12 hours | [7] |

Table 4: In Vivo Pharmacokinetic Parameters in Rats

| Formulation | Dose (FTC-equivalent) | Route | Key Findings | Reference |

| NMFTC (Nanoformulated MFTC) | 45, 75, or 100 mg/kg | IM | Maintained FTC concentrations in blood for at least 7 days | [1] |

| NM2FTC (Nanoformulated M2FTC) | 45 mg/kg | IM | Sustained prodrug levels in blood at day 28 (50 ± 6.4 ng/mL) | [3] |

Key Experimental Workflows and Biological Pathways

Visualizing the processes involved in the development and mechanism of action of this compound prodrugs is essential for a comprehensive understanding.

Caption: Prodrug activation and mechanism of action of this compound.

Caption: Experimental workflow for developing long-acting this compound prodrugs.

Caption: Relationship between prodrug structure and pharmacokinetic properties.

Conclusion

The development of long-acting prodrugs of this compound represents a promising strategy to improve patient adherence and, consequently, the effectiveness of HIV treatment and prevention. By chemically modifying this compound to increase its lipophilicity, researchers have successfully created compounds that can be formulated into long-acting injectables. Ester, carbamate, and phosphoramidate prodrugs have all demonstrated the potential to sustain therapeutic concentrations of this compound over extended periods in preclinical models.[1][3][4] Further development and clinical evaluation of these long-acting formulations are critical next steps in translating these scientific advancements into tangible benefits for individuals affected by HIV.

References

- 1. Synthesis and characterization of a long-acting this compound prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis of a Long Acting Nanoformulated this compound ProTide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Studies of this compound Prodrugs toward Long-Acting Antiretroviral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. This compound prodrugs with improved anti-HIV activity and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Functional Analysis of Emtricitabine as a Cytidine Analogue

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a chemical structure analogous to cytidine. A cornerstone of combination antiretroviral therapy for HIV-1 infection, its efficacy lies in its ability to act as a chain terminator during viral DNA synthesis. This guide provides a detailed examination of this compound's structural characteristics, mechanism of action, pharmacokinetic profile, and the molecular basis of viral resistance. Furthermore, it outlines key experimental protocols for evaluating its activity and cellular pharmacology, serving as a technical resource for researchers in the field of antiviral drug development.

Structural Analysis

This compound, chemically known as 5-Fluoro-1-[2R,5S)-2-(hydroxymethyl)-oxathiolane-5-yl]cytosine, is a synthetic thio-analogue of cytidine. Its structure is fundamentally similar to the natural deoxycytidine, allowing it to be recognized by cellular and viral enzymes. However, two critical modifications dictate its therapeutic function:

-

1,3-Oxathiolane Ring: this compound possesses an oxathiolane ring where the 3' carbon of the traditional deoxyribose sugar is replaced by a sulfur atom. This modification is crucial for its mechanism of action.

-

5-Fluoro Group: The addition of a fluorine atom at the 5th position of the cytosine base enhances its antiviral activity.

These structural alterations distinguish it from the natural substrate, deoxycytidine 5'-triphosphate (dCTP), and are the basis for its inhibitory effect on HIV reverse transcriptase.

Functional Analysis: Mechanism of Action

The antiviral activity of this compound is a multi-step intracellular process that culminates in the termination of viral DNA synthesis. As a prodrug, this compound must first be anabolized to its active form.

-

Cellular Uptake and Phosphorylation: this compound is transported into the host cell where it undergoes sequential phosphorylation by host cellular enzymes. This process converts it first to this compound 5'-monophosphate, then to the diphosphate, and finally to the pharmacologically active moiety, this compound 5'-triphosphate (FTC-TP).

-

Competitive Inhibition: FTC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the nascent viral DNA strand.

-

DNA Chain Termination: Once the HIV-1 RT incorporates FTC-TP into the growing DNA chain, synthesis is halted. The 1,3-oxathiolane ring structure of this compound lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. This absence of a 3'-OH group makes further elongation of the DNA strand impossible, thus acting as a potent chain terminator. This effectively stops the conversion of viral RNA into DNA, preventing the virus from replicating.

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.

Quantitative Data

Pharmacokinetic Properties

This compound exhibits a favorable pharmacokinetic profile that supports once-daily dosing. Its absorption is rapid, and it is primarily eliminated through the kidneys.

| Parameter | Value | Reference(s) |

| Bioavailability | 93% (capsule); 75% (solution) | |

| Time to Peak (Tmax) | 1-2 hours | |

| Plasma Half-life (t½) | ~10 hours | |

| Intracellular Half-life (t½) of FTC-TP | ~39 hours | |

| Apparent Volume of Distribution (Vd) | 1.4 ± 0.3 L/kg | |

| Plasma Protein Binding | <4% | |

| Metabolism | Minimal (~9% metabolized) | |

| Elimination | ~86% excreted unchanged in urine | |

| Apparent Clearance (CL/F) | 15.1 L/h |

In Vitro Antiviral Potency

The antiviral activity of this compound has been demonstrated across various HIV-1 clades and cell lines. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are typically in the nanomolar to low micromolar range.

| Cell Line / Virus Type | Potency Metric | Value (µM) | Reference(s) |

| Various Lymphoblastoid & PBMC lines | IC50 | 0.0013 - 0.64 | |

| HIV-1 Clades A, B, C, D, E, F, G | IC50 | 0.007 - 0.075 | |

| HIV-2 | IC50 | 0.007 - 1.5 | |

| Hepatitis B Virus (HBV) | EC50 | 0.01 - 0.04 | |

| HIV-1 in MT2 cells | IC50 | 0.044 | |

| HIV-1 in HeLa cells | IC50 | 0.17 | |

| FTC-TP (activated form) vs RT | IC50 | 0.84 |

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves a specific mutation in the HIV-1 reverse transcriptase gene.

-

M184V/I Mutation: A substitution of methionine (M) with either valine (V) or isoleucine (I) at codon 184 of the reverse transcriptase is the hallmark of this compound resistance. This single amino acid change reduces the binding affinity of FTC-TP to the enzyme, allowing the reverse transcriptase to more effectively discriminate between the drug and the natural dCTP substrate.

Caption: The M184V mutation in HIV RT reduces binding affinity for this compound.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound directly against the purified HIV-1 RT enzyme. The assay measures the incorporation of a labeled nucleotide into a template-primer duplex.

Objective: To quantify the IC50 value of this compound triphosphate (FTC-TP) against HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

-

Template/Primer: poly(rA)-oligo(dT)18 duplex. The oligo(dT) primer should be biotinylated at the 5'-end.

-

Deoxynucleotide Triphosphates: [3H]-labeled TTP (tritiated thymidine triphosphate) and unlabeled dNTPs.

-

Inhibitor: Serial dilutions of this compound 5'-triphosphate (FTC-TP).

-

Quenching Solution: 0.5 M EDTA.

-

Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

-

96-well microplate and scintillation counter.

Methodology:

-

Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer, 600 nM poly(rA)-oligo(dT)18, and 25 µM [3H]TTP.

-

Inhibitor Addition: Add varying concentrations of FTC-TP to the wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background).

-

Enzyme Initiation: Initiate the reaction by adding 25 nM of purified HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for 20-60 minutes to allow for DNA synthesis.

-

Quenching: Stop the reaction by adding 0.5 M EDTA to each well.

-

Detection: Add streptavidin-coated SPA beads to each well. The biotinylated primer-DNA complex will bind to the beads.

-

Measurement: Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [3H]TTP incorporated.

-

Data Analysis: Calculate the percent inhibition for each FTC-TP concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a radioactive HIV-1 reverse transcriptase inhibition assay.

Cellular Uptake and Phosphorylation Assay (General Workflow)

This protocol outlines a general methodology to measure the uptake of this compound into cells and its subsequent conversion to the active triphosphate form. This typically requires sensitive analytical techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Objective: To quantify the intracellular concentrations of this compound and its phosphorylated metabolites (FTC-MP, FTC-DP, FTC-TP) over time.

Materials:

-

Cell line (e.g., PBMCs, MT-2, or CEM cells).

-

Cell culture medium and reagents.

-

This compound.

-

Cold PBS (Phosphate-Buffered Saline).

-

Lysis/Extraction Buffer (e.g., 70% methanol).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS).

-

Analytical standards for FTC, FTC-MP, FTC-DP, and FTC-TP.

Methodology:

-

Cell Seeding: Seed cells (e.g., PBMCs) in a multi-well plate at a defined density and allow them to acclimate.

-

Drug Incubation: Treat the cells with a known concentration of this compound. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Cell Harvesting: At each time point, rapidly stop the uptake process. Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular drug.

-

Metabolite Extraction: Lyse the cells and extract the intracellular contents using a cold extraction buffer (e.g., 70% methanol). This step precipitates proteins while keeping small molecule metabolites in solution.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the drug and its metabolites. The sample may need to be dried and reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into an HPLC system to separate this compound from its phosphorylated forms. The separated compounds are then introduced into a mass spectrometer for sensitive and specific quantification against a standard curve generated from analytical standards.

-

Data Normalization and Analysis: Quantify the amount of each metabolite (FTC, FTC-MP, FTC-DP, FTC-TP) in fmol or pmol. Normalize this value to the number of cells in the sample (e.g., fmol/10^6 cells). Plot the concentration of each metabolite over time to determine the rate and extent of intracellular phosphorylation.

Caption: General workflow for analyzing cellular uptake and phosphorylation of this compound.

An In-depth Technical Guide to the Enantiomers of Emtricitabine and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the enantiomers of emtricitabine, a cornerstone of antiretroviral therapy. It delves into their distinct biological activities, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.

Introduction: The Significance of Chirality in this compound

This compound, chemically known as 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC), is a chiral molecule existing as a pair of non-superimposable mirror images, or enantiomers: the (-)-enantiomer and the (+)-enantiomer. In pharmacology, the stereochemistry of a drug can have profound implications for its efficacy and safety. Early in its development, racemic this compound, a mixture of both enantiomers, demonstrated potent anti-HIV activity with no apparent cytotoxicity.[1] Subsequent enzymatic resolution and comparative studies revealed that the (-)-enantiomer possesses a significantly more attractive preclinical profile, leading to its selection for clinical development and commercialization as Emtriva®.[1] This guide will explore the stark differences in the biological activity of these two enantiomers.

Comparative Biological Activity of this compound Enantiomers

The antiviral activity of this compound is highly enantioselective, with the (-)-enantiomer being the pharmacologically active agent. The (+)-enantiomer exhibits significantly lower to negligible anti-HIV and anti-HBV activity. This difference is attributed to the stereospecificity of the viral reverse transcriptase and the cellular kinases responsible for activating the drug.

Table 1: Comparative Antiviral Activity of this compound Enantiomers

| Enantiomer | Target Virus | In Vitro Potency (EC50) | Cytotoxicity (CC50) | Therapeutic Index (CC50/EC50) |

| (-)-Emtricitabine (FTC) | HIV-1 | 0.002 - 1.5 µM[2] | > 100 µM | High |

| HBV | ~0.01 - 0.04 µM[2] | > 100 µM | High | |

| (+)-Emtricitabine | HIV-1 | Significantly higher than (-)-enantiomer | Not reported to be significantly different from (-)-enantiomer | Low to negligible |

| HBV | Significantly higher than (-)-enantiomer | Not reported to be significantly different from (-)-enantiomer | Low to negligible |

Note: Specific EC50 values for the (+)-enantiomer are not widely reported in the literature, reflecting its lack of significant antiviral activity.

Mechanism of Action: A Stereospecific Process

This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[3][4] Its mechanism of action involves a multi-step intracellular activation process, followed by the inhibition of viral replication. This process is highly dependent on the stereochemistry of the molecule.

Intracellular Activation Pathway

For this compound to become active, it must be phosphorylated by cellular kinases to its triphosphate form, this compound 5'-triphosphate. This process occurs in three sequential steps, each catalyzed by specific cellular enzymes that exhibit stereoselectivity.

Caption: Intracellular phosphorylation cascade of (-)-emtricitabine.

Inhibition of Viral Reverse Transcriptase

The active this compound 5'-triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the viral reverse transcriptase enzyme. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the this compound molecule leads to chain termination, thereby halting viral replication.

Caption: Mechanism of HIV reverse transcriptase inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of this compound enantiomers.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay directly measures the ability of the activated form of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Objective: To determine the concentration of this compound triphosphate required to inhibit 50% of the HIV-1 RT activity (IC50).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

-

This compound triphosphate (active form of the drug)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs (including the labeled dNTP).

-

Compound Dilution: Serially dilute the this compound triphosphate in the assay buffer to create a range of concentrations.

-

Assay Setup: In a 96-well plate, add the reaction mixture to each well. Then, add the diluted this compound triphosphate or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

-

Detection:

-

For radiolabeled assays, filter the contents of each well and wash to remove unincorporated labeled dNTPs. Measure the radioactivity of the filter-bound DNA using a scintillation counter.

-

For fluorescent assays, measure the fluorescence intensity in each well using a plate reader.

-

-

Data Analysis: Plot the percentage of RT inhibition against the logarithm of the this compound triphosphate concentration. Calculate the IC50 value using a suitable non-linear regression model.

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV Assay

This assay evaluates the ability of this compound to inhibit HIV replication in a cellular context, providing a more physiologically relevant measure of its antiviral activity.

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in a susceptible cell line (EC50).

Materials:

-

A susceptible human T-cell line (e.g., MT-2, CEM-SS)

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

This compound

-

Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, antibiotics)

-

96-well cell culture plates

-

An endpoint detection method, such as a p24 antigen ELISA kit or a reporter gene assay system.

Procedure:

-

Cell Seeding: Seed the T-cell line into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (another known anti-HIV drug).

-

Viral Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO₂ incubator.

-

Endpoint Measurement: After the incubation period, quantify the extent of viral replication. A common method is to measure the amount of p24 capsid protein in the cell culture supernatant using an ELISA.

-

Cytotoxicity Assessment: In a parallel plate, treat uninfected cells with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration to determine the EC50. The therapeutic index is calculated as CC50/EC50.

Caption: Workflow for the Cell-Based Anti-HIV Assay.

Conclusion

The investigation of this compound's enantiomers provides a compelling case study in the importance of stereochemistry in drug design and development. The pronounced enantioselectivity of its biological activity, with the (-)-enantiomer being the potent antiviral agent, underscores the precise molecular interactions required for therapeutic efficacy. The detailed experimental protocols and mechanistic pathways outlined in this guide offer a framework for researchers and drug development professionals to further explore and understand the nuances of nucleoside reverse transcriptase inhibitors and the critical role of chirality in their function.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Emtricitabine in Biological Matrices

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the bioanalysis of emtricitabine. This document provides detailed methodologies for the quantification of this compound in biological matrices, primarily human plasma, using various analytical techniques.

Overview of Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and sample throughput.

-

HPLC-UV: A robust and cost-effective method suitable for routine analysis. It offers good precision and accuracy but may have limitations in terms of sensitivity compared to LC-MS/MS.

-

LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the detection of very low concentrations of the drug and its metabolites, making it ideal for pharmacokinetic studies where drug concentrations can vary over a wide range.

Sample Preparation Techniques

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common techniques for this compound analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

-

Protein Precipitation (PPT): A simple and rapid method where a protein-precipitating agent (e.g., acetonitrile, methanol, or perchloric acid) is added to the plasma sample.[1] After centrifugation, the clear supernatant containing the drug is injected into the analytical system.[1]

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix by partitioning it between two immiscible liquid phases. It offers a cleaner extract compared to PPT but can be more time-consuming and use larger volumes of organic solvents.[2]

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while interferences are washed away.[3] It provides the cleanest extracts and allows for significant sample concentration, leading to higher sensitivity.[4]

Workflow for Sample Preparation

Quantitative Data Summary

The following tables summarize the validation parameters for various analytical methods used for the quantification of this compound in biological matrices.

Table 1: HPLC-UV Methods for this compound Quantification

| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |

| Human Plasma | Protein Precipitation | 200.1 - 4196 | 200.1 | 95.8 - 108.0 | 1.5 - 2.7 | 66.8 | [5] |

| Human Plasma | Solid Phase Extraction | 10 - 10,000 | 10 | <10 (variability) | <10 (variability) | 100 | [6] |

Table 2: LC-MS/MS Methods for this compound Quantification

| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |

| Human Plasma | Solid Phase Extraction | 50.07 - 5006.59 | 50.07 | Not Specified | Not Specified | Not Specified | [4] |

| Human Plasma | Solid Phase Extraction | 5.024 - 5023.725 | 5.024 | 98.9 - 106.0 | ≤ 9.2 | 60.7 - 65.9 | |

| Mouse Plasma | Solid Phase Extraction | 5 - 2000 | 5 | Within Acceptance Limits | Within Acceptance Limits | Not Specified | [7][8] |

| Human Plasma | Solid Phase Extraction | 20 - 5000 | 20 | Within 85-115 | ≤15 | Not Specified | [9] |

| Human Plasma | Solid Phase Extraction | 25 - 2500 | 25 | Not Specified | ≤ 15.6 | 68.5 | [10][11] |

| Dried Blood Spots | Methanol Extraction | 2.5 - 5000 | 2.5 | ± 14.6 | ± 18.8 | Not Specified | [12] |

| Human Plasma | Protein Precipitation | 2 - 500 | 2 | Not Specified | Not Specified | Reproducible | [13] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated high-throughput method using solid-phase extraction.

a. Materials and Reagents:

-

This compound and Lamivudine (Internal Standard) reference standards

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Formic acid (0.2% in water)

-

Solid Phase Extraction (SPE) 96-well plates

-

Deionized water

b. Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer

-

Column: Inertsil ODS (100 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol: 0.2% formic acid in water (85:15, v/v)

c. Sample Preparation (Solid Phase Extraction):

-

Condition the SPE plate wells.

-

Pipette 100 µL of plasma sample into the wells.

-

Add the internal standard (Lamivudine).

-

Load the samples onto the SPE plate.

-

Wash the wells to remove interferences.

-

Elute this compound and the internal standard.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

d. Chromatographic and Mass Spectrometric Conditions:

-

Flow rate: As per instrument optimization

-

Injection volume: As per instrument optimization

-

Ionization mode: Positive electrospray ionization (ESI+)

-

MRM transitions: Monitor the precursor to product ion transitions for this compound and the internal standard.

e. Data Analysis:

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using standards of known concentrations.

Workflow for LC-MS/MS Protocol

Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV

This protocol is based on a method utilizing protein precipitation for sample cleanup.[5]

a. Materials and Reagents:

-

This compound and Stavudine (Internal Standard) reference standards

-

Human plasma (with anticoagulant)

-

Perchloric acid

-

Sodium dihydrogen orthophosphate buffer (pH 6.9)

-

Methanol (HPLC grade)

b. Instrumentation:

-

HPLC system with a UV detector

-

Column: Hypersil C18 (250 x 4.0 mm, 5 µm)

-

Mobile Phase: Sodium dihydrogen orthophosphate buffer (pH 6.9): Methanol (96:4)

-

Detection Wavelength: 280 nm for this compound

c. Sample Preparation (Protein Precipitation):

-

Pipette 500 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard (Stavudine) solution.

-

Vortex for 1 minute.

-

Add 200 µL of perchloric acid to precipitate proteins.

-

Vortex again.

-

Centrifuge at 14,000 rpm for 15 minutes.

-

Transfer the supernatant to an HPLC vial.

d. Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 50 µL

-

Column temperature: 40°C

e. Data Analysis:

-

Quantify this compound based on the peak area of the analyte relative to the internal standard.

-

Construct a calibration curve from standards prepared in blank plasma.

Workflow for HPLC-UV Protocol

References

- 1. actapharmsci.com [actapharmsci.com]

- 2. ijstr.org [ijstr.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]